molecular formula C12H14O2 B3064533 3-Cyclopropyl-2-phenylpropanoic acid CAS No. 1204595-21-0

3-Cyclopropyl-2-phenylpropanoic acid

Cat. No. B3064533
CAS RN: 1204595-21-0
M. Wt: 190.24 g/mol
InChI Key: WHKWILKAUPZJDH-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-2-phenylpropanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . The compound has a molecular weight of 190.24 .


Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-2-phenylpropanoic acid” is 1S/C12H14O2/c13-12 (14)8-11 (10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2, (H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “3-Cyclopropyl-2-phenylpropanoic acid” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemo-enzymatic Synthesis and Drug Precursors

3-Hydroxy-3-phenylpropanoic acid, closely related to 3-Cyclopropyl-2-phenylpropanoic acid, has been identified as a potential precursor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. A chemo-enzymatic route involving the enzymatic preparation of S-isomer of the substrate using Porcine pancreas lipase (PPL) as a biocatalyst has been explored (Zhao, Ma, Fu, & Zhang, 2014).

Cyclopropane Ring Opening in Molecular Machines

2-Cyano-2-phenylpropanoic anhydride, which can be derived from 3-Cyclopropyl-2-phenylpropanoic acid, has been studied for its role in the operation of molecular machines. Its aminolysis results in the formation of 2-cyano-2-phenylpropanoic acid, a fuel for acid-base driven molecular machines (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

Cycliacylation in Chemical Synthesis

The cycliacylation of 3-phenylpropanoic acid, a compound structurally related to 3-Cyclopropyl-2-phenylpropanoic acid, in liquid hydrogen fluoride has been studied for its kinetics and mechanism. This process leads to the formation of 1-indanones, significant in various synthetic applications (Brouwer, Doorn, Kiffen, & Kramer, 2010).

Safety and Hazards

The safety information for “3-Cyclopropyl-2-phenylpropanoic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-cyclopropyl-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWILKAUPZJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597789
Record name 3-Cyclopropyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-phenylpropanoic acid

CAS RN

1204595-21-0
Record name 3-Cyclopropyl-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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